molecular formula C9H14Cl2N2O2 B2951994 3-Amino-3-pyridin-3-yl-propionic acid methyl ester dihydrochloride CAS No. 298214-98-9

3-Amino-3-pyridin-3-yl-propionic acid methyl ester dihydrochloride

Cat. No. B2951994
CAS RN: 298214-98-9
M. Wt: 253.12
InChI Key: YUMZDGVPZDQIMU-UHFFFAOYSA-N
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Description

“3-Amino-3-pyridin-3-yl-propionic acid methyl ester dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2O2 . It is produced by Angene International Limited .


Synthesis Analysis

Amino acid methyl esters, such as “this compound”, can be synthesized by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H14Cl2N2O2 . The average mass of the molecule is 253.126 Da, and the mono-isotopic mass is 252.043228 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C9H14Cl2N2O2 . Further details about its physical and chemical properties are not available at this time.

properties

IUPAC Name

methyl 3-amino-3-pyridin-3-ylpropanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMZDGVPZDQIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dry palladium on charcoal (0.54 g, manufactured by Degussa, 5% Pd/C) was added to a solution of methyl 3-Amino-3-(3-pyridyl)-2-propenoate (5.4 g, 30 mmol) in dry acetic acid (13 g) in a 450 ml Pyrex high-pressure bottle. The reaction mixture was hydrogenated at 3-3.2 bar. After 1.5-2 h, the catalyst was filtered and washed with 20 g of isopropyl alcohol until the wash solvent was no longer yellow. Gaseous HCl (10.6 g, 0.3 mol) was bubbled through the stirred filtrate at 5-15° C. The suspension was cooled to 0-5° C. and stirred for two hours. The resulting white precipitate was filtered, washed with 5 g of isopropyl alcohol, and dried at 45° C. to yield 5.95 g (78.4%,) of methyl 3-Amino-3-(3-pyridyl)propanoate dihydrochloride.
Name
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
catalyst
Reaction Step Two
Quantity
13 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Glacial acetic acid (526.9 g, 8.78 mol) was added dropwise at <−5° C. to a suspension of methyl 3-amino-3-(3-pyridyl)-2-propenoate (0.45 mol) and sodium borohydride (44.3 g, 1.17 mol) in THF (500 g) and the resulting reaction mixture was stirred at −5-0° C. After 5 h, methanol (600 g) was added dropwise to the solution at −5-0° C. After 0.5 hours, HCl (163 g, 4.47 mol) was bubbled through the solution and stirred at 0° C. After 8 h, the white precipitate was filtered off and dried at 40° C. to yield 101.6 g (89%) of methyl 3-Amino-3-(3-pyridyl)propanoate dihydrochloride.
Quantity
526.9 g
Type
reactant
Reaction Step One
Quantity
0.45 mol
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One
Name
Quantity
163 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
solvent
Reaction Step Three

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